4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C6H2Cl2IN3. It is a member of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of chlorine and iodine atoms attached to a pyrazolo[4,3-c]pyridine core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 3-bromo-4-chloro-5-iodopyridine with potassium permanganate in dichloromethane, followed by a series of steps to yield the target compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with aryl or alkyl groups.
Scientific Research Applications
4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, facilitating the development of new materials and chemicals.
Biological Studies: Researchers use it to study the structure-activity relationships of pyrazolopyridine derivatives, aiding in the design of more effective therapeutic agents.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary based on the derivative or analog being studied .
Comparison with Similar Compounds
4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
4,6-Dichloro-3-bromo-1H-pyrazolo[4,3-c]pyridine: Similar structure but with a bromine atom instead of iodine.
4,6-Dichloro-3-fluoro-1H-pyrazolo[4,3-c]pyridine: Contains a fluorine atom instead of iodine, leading to different reactivity and applications.
Properties
IUPAC Name |
4,6-dichloro-3-iodo-2H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2IN3/c7-3-1-2-4(5(8)10-3)6(9)12-11-2/h1H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQGCWADZPMKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=C(NN=C21)I)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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